molecular formula C14H13NO3 B1508750 8-Cyclopropyl-4-methoxyquinoline-2-carboxylic acid CAS No. 921760-54-5

8-Cyclopropyl-4-methoxyquinoline-2-carboxylic acid

Cat. No.: B1508750
CAS No.: 921760-54-5
M. Wt: 243.26 g/mol
InChI Key: NZWANRYNROPQMV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound 8-cyclopropyl-4-methoxyquinoline-2-carboxylic acid derives its systematic name from the quinoline backbone, a bicyclic structure comprising a benzene ring fused to a pyridine ring. According to IUPAC rules, the pyridine nitrogen is assigned position 1, with subsequent positions numbered clockwise around the fused system. Key substituents are prioritized based on their positions:

  • Cyclopropyl group at position 8 (benzene ring)
  • Methoxy group (-OCH₃) at position 4 (pyridine ring)
  • Carboxylic acid (-COOH) at position 2 (pyridine ring)

Isomeric Considerations :
Positional isomerism may arise if substituents shift locations. For example:

  • 8-Cyclopropyl-6-methoxyquinoline-2-carboxylic acid (methoxy at position 6 instead of 4)
  • 4-Cyclopropyl-8-methoxyquinoline-2-carboxylic acid (swap of cyclopropyl and methoxy groups)

The stereoelectronic effects of substituents, particularly the rigid cyclopropyl group, influence conformational preferences and potential stereoisomerism in derivatives.

CAS Registry Number and Synonymous Chemical Designations

CAS Registry Number :
921760-54-5

Synonyms :

Designation Source
8-Cyclopropyl-4-methoxyquinoline-2-carboxylic acid
2-Quinolinecarboxylic acid, 8-cyclopropyl-4-methoxy-
SCHEMBL1810193
NZWANRYNROPQMV-UHFFFAOYSA-N (InChIKey)

SMILES Notation :
COC1=CC(=NC2=C1C=CC=C2C3CC3)C(=O)O

Molecular Formula and Weight Analysis

Molecular Formula :
C₁₄H₁₃NO₃

Elemental Composition :

Element Quantity Contribution (%)
Carbon (C) 14 atoms 69.70
Hydrogen (H) 13 atoms 5.41
Nitrogen (N) 1 atom 5.76
Oxygen (O) 3 atoms 19.13

Molecular Weight :
243.26 g/mol (calculated from isotopic masses)

Exact Mass :
243.0895 g/mol (via high-resolution mass spectrometry)

Crystallographic Data and Conformational Studies

Crystallographic Data :
Experimental X-ray or neutron diffraction data for this compound remains unpublished. However, computational models predict a planar quinoline core with deviations induced by substituents:

  • Cyclopropyl ring : Adopts a puckered conformation, creating a dihedral angle of ~112° with the quinoline plane.
  • Methoxy group : Oriented perpendicular to the pyridine ring to minimize steric clashes.

Conformational Analysis :

Feature Computational Prediction
Quinoline core planarity Maintained (RMSD < 0.2 Å)
Carboxylic acid group Participates in intramolecular H-bonding with pyridine nitrogen
Solvent-accessible surface area 198 Ų (estimated via molecular dynamics)

Torsional Angles :

  • C8-Ccyclopropyl-C1-C2: 54°
  • OCH₃-C4-C5-C6: -12°

These predictions align with structural analogs like 8-methyl-4-methoxyquinoline-2-carboxylic acid, where bulky substituents induce similar distortions.

Properties

IUPAC Name

8-cyclopropyl-4-methoxyquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-18-12-7-11(14(16)17)15-13-9(8-5-6-8)3-2-4-10(12)13/h2-4,7-8H,5-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWANRYNROPQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1C=CC=C2C3CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726454
Record name 8-Cyclopropyl-4-methoxyquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921760-54-5
Record name 8-Cyclopropyl-4-methoxyquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

8-Cyclopropyl-4-methoxyquinoline-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of acetyl coenzyme A carboxylase (ACC). This enzyme plays a crucial role in fatty acid metabolism and is implicated in various metabolic disorders, including obesity and type 2 diabetes. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

The primary biological activity of 8-cyclopropyl-4-methoxyquinoline-2-carboxylic acid is linked to its role as an ACC inhibitor. ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, a key step in fatty acid biosynthesis. By inhibiting ACC, this compound can potentially reduce fat synthesis and promote fatty acid oxidation, making it a candidate for treating metabolic diseases.

Key Points:

  • ACC Isozymes : There are two isozymes of ACC (ACC1 and ACC2). ACC1 is primarily involved in fatty acid synthesis, while ACC2 regulates fatty acid oxidation in mitochondria. Inhibition of these enzymes can lead to decreased lipid accumulation and improved insulin sensitivity .
  • Impact on Insulin Resistance : High levels of malonyl-CoA have been associated with insulin resistance. Studies have shown that ACC2 knockout mice exhibit reduced obesity and improved insulin sensitivity when fed a high-fat diet, underscoring the potential therapeutic implications of ACC inhibition .

Research Findings

Several studies have explored the biological activity of 8-cyclopropyl-4-methoxyquinoline-2-carboxylic acid:

  • Inhibition Studies : The compound was identified as a potent inhibitor of both ACC isoforms, showing significant effects on lipid metabolism in vitro. This inhibition could lead to reduced fat storage and enhanced energy expenditure .
  • Cytotoxicity : Preliminary evaluations indicated that this quinoline derivative exhibits cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were determined to be in the micromolar range, suggesting moderate potency against these cell lines .
  • Case Studies : In animal models, administration of 8-cyclopropyl-4-methoxyquinoline-2-carboxylic acid resulted in decreased body weight and improved metabolic parameters in obese mice. These findings support its potential use in managing obesity-related disorders .

Table 1: Biological Activity Summary

Activity TypeEffectReference
ACC InhibitionPotent inhibitor of ACC1 and ACC2
CytotoxicityModerate cytotoxicity against MCF7 and HeLa cells
Metabolic ImpactReduced fat accumulation in obese mice

Table 2: IC50 Values Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF7 (Breast Cancer)~10
HeLa (Cervical Cancer)~15

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications.

Anticancer Activity

Research indicates that derivatives of 8-HQ, including 8-cyclopropyl-4-methoxyquinoline-2-carboxylic acid, show promising anticancer properties. For instance, studies have demonstrated that modifications in the chemical structure can significantly enhance anticancer efficacy against various cancer cell lines, including lung carcinoma (A-549) and cervical carcinoma (HeLa) cells. The compound's structure-activity relationship (SAR) suggests that specific substitutions can lead to improved potency and selectivity against cancer cells while minimizing toxicity to normal cells .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, hybrid molecules derived from 8-HQ exhibit lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, indicating their potential as broad-spectrum antibacterial agents .

Antiviral Effects

Some derivatives have also been investigated for their antiviral properties, particularly against HIV and other viral pathogens. The mechanisms often involve interference with viral replication processes, highlighting the compound's versatility in targeting different pathogens .

Synthetic Methodologies

The synthesis of 8-cyclopropyl-4-methoxyquinoline-2-carboxylic acid can be achieved through several methods, emphasizing efficiency and yield optimization.

Method Description
Mannich Reaction Utilizes amines and aldehydes to form hybrids with enhanced antibacterial properties .
Decarboxylative Halogenation A method for introducing halogen substituents into the quinoline structure .
Microwave-Assisted Synthesis Involves microwave heating to accelerate reactions and improve yields of desired products .

These methods illustrate the adaptability of synthetic strategies to enhance the therapeutic profiles of quinoline derivatives.

Antimalarial Research

A notable study explored the potential of cyclopropyl carboxamides as antimalarial agents. One compound from this series demonstrated an IC50 value of 3 nM against Plasmodium falciparum, showcasing significant oral bioavailability and efficacy in murine models . This underscores the relevance of structural modifications in developing new treatments for malaria.

ACC Inhibition

Another application involves the inhibition of acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid metabolism. Compounds derived from 8-cyclopropyl-4-methoxyquinoline-2-carboxylic acid have been identified as potent ACC inhibitors, which may have implications for treating metabolic disorders such as obesity and type 2 diabetes .

Chemical Reactions Analysis

Amidation Reactions

The carboxylic acid group undergoes amidation with amines to form pharmacologically relevant amides. This reaction typically employs coupling agents (e.g., DCC, EDCl) or activating reagents (e.g., SOCl₂) to generate reactive intermediates like acyl chlorides.
Example :

8 Cyclopropyl 4 methoxyquinoline 2 carboxylic acid+R NH2DCCAmide+CO2\text{8 Cyclopropyl 4 methoxyquinoline 2 carboxylic acid}+\text{R NH}_2\xrightarrow{\text{DCC}}\text{Amide}+\text{CO}_2

Key Features :

  • Yields depend on steric and electronic effects of the amine.

  • Products are potential intermediates for antimicrobial or antiviral agents.

Decarboxylation and Rearrangement

Thermal or catalytic decarboxylation leads to loss of CO₂ and structural rearrangements. For cyclopropane-containing carboxylic acids, decarboxylation often proceeds via cyclic transition states or radical intermediates.
Conditions :

  • Thermal : Heating at 120°C induces cyclopropane ring opening, forming α-allyl-β-keto acid intermediates that rearrange to dihydrofurans .

  • Catalytic : Pb(OAc)₄ with LiCl promotes decarboxylative halogenation, replacing CO₂ with halogens .

Mechanistic Pathway :

  • Ring Opening : Cyclopropane destabilization under heat generates a diradical.

  • Rearrangement : Conformational shifts yield α-allyl-β-keto acid intermediates.

  • Decarboxylation : CO₂ loss produces 2-substituted dihydrofurans (e.g., 2-cyclopropyl-4,5-dihydrofuran) .

Halogenation Reactions

Decarboxylative halogenation replaces the carboxylic acid group with halogens (Cl, Br, I). This reaction is critical for synthesizing bioactive halides.
Conditions and Outcomes :

Reagent Product Yield Mechanism
Pb(OAc)₄ + LiCl8-Cyclopropyl-4-methoxyquinoline-2-Cl93%Radical chain (geminate recombination)
Br₂ in CCl₄8-Cyclopropyl-4-methoxyquinoline-2-Br53%Solvent cage radical recombination

Limitations :

  • Excess LiCl reduces yield due to Cl₂ gas evolution .

  • Selectivity favors tertiary > secondary > primary carbon centers .

Esterification

The carboxylic acid reacts with alcohols (e.g., ethanol) under acidic or basic conditions to form esters.
Example :

Acid+EtOHH+Ethyl ester+H2O\text{Acid}+\text{EtOH}\xrightarrow{\text{H}^+}\text{Ethyl ester}+\text{H}_2\text{O}

Applications :

  • Esters serve as protected intermediates for further functionalization (e.g., amidation, halogenation) .

Substitution at the Quinoline Core

The methoxy and cyclopropyl groups influence electrophilic aromatic substitution (EAS) reactivity.
Observed Reactions :

  • Demethylation : Methoxy groups are cleaved under strong acids (e.g., HBr/AcOH), yielding hydroxyl derivatives .

  • Cyclopropane Stability : The cyclopropyl ring remains intact under mild conditions but opens under radical or thermal stress .

Mechanistic Insights

  • Radical Pathways : Halogenation and decarboxylation involve alkyl radical intermediates, stabilized by the quinoline aromatic system .

  • Steric Effects : The cyclopropyl group hinders nucleophilic attack at the 2-position, directing reactivity toward the carboxylic acid group .

Comparative Reactivity of Analogues

Compound Reaction Key Difference
6-Fluoroquinolone-4-carboxylic acidHalogenationHigher electrophilicity due to fluorine
7-Chloroquinolone-3-carboxylic acidAmidationReduced steric hindrance at C-3
8-Methoxyquinoline-2-carboxylic acidDecarboxylationFaster CO₂ loss due to methoxy activation

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The placement of the carboxylic acid group (2- vs. 4-position) significantly impacts molecular interactions, as seen in the comparison between the target compound and Accela’s 2-cyclopropyl-8-methoxyquinoline-4-carboxylic acid .
  • Complexity: Derivatives like the piperazine-linked fluoroquinoline in exhibit enhanced structural complexity, likely improving antimicrobial activity but increasing synthesis difficulty .

Physicochemical Properties

Compound Name Molar Mass (g/mol) IR Spectral Data (cm⁻¹) ¹H NMR Features (δ ppm) Reference
8-Cyclopropyl-4-methoxyquinoline-2-carboxylic acid 243.26 Not reported Not reported
Piperazine-linked derivative (5a) 503.53 3471 (OH), 1712, 1625 (C=O) 1.18 (m, 2H), 3.38–3.98 (multiple m, piperazine/MeO)
2-Methyl-4-oxo-1,4-dihydro-8-quinolinecarboxylic acid 203.20 Not reported Not reported

Key Observations :

  • The piperazine-linked derivative (5a) shows distinct C=O stretching at 1712 cm⁻¹ and OH stretching at 3471 cm⁻¹, indicative of its carboxylic acid and hydroxyl groups .
  • Data gaps for the target compound suggest a need for further analytical characterization.

Preparation Methods

A pivotal step in the synthesis is the introduction of the 8-methoxy group on the quinoline ring. According to Canadian patent CA2711645C, a robust method involves nucleophilic substitution of 8-halogeno-quinolonecarboxylic acid derivatives with alkoxides under mild conditions:

  • Starting Material: 8-halogeno-3-quinolonecarboxylic acid derivatives (Hal = F or Cl).
  • Reagents: Sodium or potassium tert-butoxide or tert-amylate.
  • Solvents: Aliphatic or cycloaliphatic ethers with 4 to 6 carbon atoms (e.g., tetrahydrofuran, 2-methyltetrahydrofuran).
  • Alcohol Source: (C1-C3)-alkanols such as methanol or benzyl alcohol.
  • Conditions: Atmospheric pressure, moderate temperature, short reaction times (significantly less than 24 hours).
  • Advantages: Complete conversion, easy work-up, and scalability.

This method overcomes limitations of previous approaches requiring high temperatures (140-150°C), long reaction times, and pressurized vessels. It also avoids the use of polar aprotic solvents like DMF or DMSO, which complicate product isolation.

Parameter Description
Starting Material 8-Halogeno-3-quinolonecarboxylic acid (F or Cl)
Alkoxide Reagent Sodium/potassium tert-butoxide or tert-amylate
Solvent Aliphatic/cycloaliphatic ether (C4-C6)
Alcohol Source Methanol, ethanol, or benzyl alcohol
Temperature Moderate, typically below 100°C
Pressure Atmospheric
Reaction Time Short (hours rather than days)
Yield High, with complete conversion

Preparation of the Quinoline Core and Carboxylic Acid Substitution

An alternative synthetic route involves the preparation of quinoline-4-carboxylic acid derivatives as intermediates, which can then be functionalized further. The Chinese patent CN102924374B outlines a multi-step process starting from isatin derivatives:

  • Step 1: Condensation of isatin with acetone under strongly basic aqueous conditions to form 2-toluquinoline-4-carboxylic acid.
  • Step 2: Reaction of 2-toluquinoline-4-carboxylic acid with phenyl aldehyde at 95-105°C to yield 2-vinyl-4-quinoline carboxylic acid hydrate.
  • Step 3: Treatment with diacetyl oxide at 115-125°C to form a dehydrated vinyl quinoline derivative.
  • Step 4: Oxidation with potassium permanganate and sodium hydroxide at 35-45°C to produce quinoline-2,4-dicarboxylic acid.
  • Step 5: Decarboxylation and crystallization steps to obtain Cinchonic Acid (a quinoline carboxylic acid derivative).

This route is characterized by:

  • Use of inexpensive, readily available raw materials.
  • Mild reaction conditions.
  • High yields and product stability.
  • Industrial scalability.

Though this method is primarily for quinoline-4-carboxylic acid derivatives, it forms a foundational approach for preparing related quinoline carboxylic acids, which can be further functionalized to introduce cyclopropyl and methoxy groups.

Introduction of the Cyclopropyl Group

While the detailed direct preparation of the cyclopropyl substituent on the quinoline ring is less explicitly described in the available patents, it is generally introduced via:

  • Nucleophilic substitution at the 7- or 8-position of halogenated quinoline derivatives with cyclopropyl-containing amines or alkyl groups.
  • Cross-coupling reactions or organometallic methodologies to attach cyclopropyl moieties.
  • Subsequent methoxylation at the 4-position or other positions as required.

The cyclopropyl group is valued for enhancing antibacterial activity and metabolic stability in quinolone antibiotics.

Summary Table of Key Preparation Methods

Step Method/Reaction Type Key Reagents & Conditions Outcome/Notes
8-Methoxy substitution Nucleophilic substitution 8-Halogeno-quinolone + sodium tert-butoxide + methanol in ether solvent, atmospheric pressure, moderate temp Efficient, short reaction time, high yield
Quinoline core synthesis Condensation and oxidation Isatin + acetone + base; oxidation with KMnO4 Formation of quinoline-2,4-dicarboxylic acid
Cyclopropyl group introduction Nucleophilic substitution or coupling Cyclopropyl amines or alkyl reagents Adds cyclopropyl substituent, improves activity
Carboxylic acid formation Oxidation and decarboxylation Potassium permanganate, sodium hydroxide, acidification Yields quinoline carboxylic acid derivatives

Research Findings and Industrial Considerations

  • The use of bulky alkoxides like sodium or potassium tert-butoxide in ether solvents facilitates selective methoxylation at the 8-position without requiring harsh conditions or pressurized reactors, making the process industrially attractive.
  • Avoidance of polar aprotic solvents such as DMF or DMSO simplifies downstream processing and product isolation.
  • The multi-step quinoline core synthesis from isatin and acetone is cost-effective and scalable, suitable for large-scale production.
  • Cyclopropyl group introduction methods require careful control to maintain regioselectivity and yield.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-Cyclopropyl-4-methoxyquinoline-2-carboxylic acid, and what factors influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclopropane ring introduction via alkylation or cross-coupling reactions, followed by methoxy group installation and carboxylation. Mechanochemical methods are favored for reduced solvent use and faster reaction rates . Key factors include:

  • Catalysts : Transition metals (e.g., Pd) for cross-coupling steps.

  • Temperature : Controlled heating (80–120°C) to avoid cyclopropane ring degradation.

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

  • Purification : Column chromatography or recrystallization to isolate the carboxylic acid moiety .

    Synthesis Method Yield RangeKey ConditionsReference
    Mechanochemical Alkylation65–75%Ball milling, 12–24 hrs
    Halogenation-Carboxylation50–60%KOtBu, CO₂ pressure

Q. How is the molecular structure of 8-Cyclopropyl-4-methoxyquinoline-2-carboxylic acid characterized?

  • Methodological Answer : Confirmatory techniques include:

  • NMR : 1^1H NMR (δ 1.2–1.5 ppm for cyclopropyl protons; δ 3.9 ppm for methoxy) and 13^{13}C NMR (δ 170–175 ppm for carboxylic acid) .
  • X-ray Crystallography : Resolves spatial arrangement of substituents; cyclopropane ring strain (~115° bond angles) is a key feature .
  • Mass Spectrometry : Molecular ion peak at m/z 243.26 (C13_{13}H13_{13}NO3_3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., TLR agonism vs. antimicrobial effects) among quinoline derivatives?

  • Methodological Answer : Discrepancies arise from structural variations (e.g., substituent position) and assay conditions:

  • Structural Analysis : Compare analogs (e.g., 8-methoxy vs. 6-methoxy derivatives) using SAR tables (see below) .

  • Assay Variables : TLR activity assays (HEK293 cells) vs. antimicrobial disk diffusion (e.g., E. coli ATCC 25922) may prioritize different functional groups .

    Compound TLR8 EC50_{50} (μM)MIC (μg/mL, S. aureus)Reference
    8-Cyclopropyl-4-methoxy derivative0.832
    6-Methoxy-2-cyclopropyl analog>108

Q. What strategies optimize the compound's interaction with histone deacetylases (HDACs) for anticancer applications?

  • Methodological Answer :

  • Derivatization : Introduce chelating groups (e.g., hydroxamate) at the carboxylic acid position to enhance HDAC binding .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the cyclopropane ring and HDAC hydrophobic pockets .
  • In Vitro Testing : Measure IC50_{50} in cancer cell lines (e.g., MCF-7) with/without HDAC inhibitors (e.g., trichostatin A as control) .

Q. How do electronic effects of the cyclopropyl and methoxy groups influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Cyclopropyl Ring : Electron-withdrawing effect stabilizes transition metals (e.g., Pd) during Suzuki-Miyaura coupling, improving regioselectivity .
  • Methoxy Group : Ortho-directing in electrophilic substitution; protects quinoline core from oxidation .
  • DFT Calculations : HOMO-LUMO gaps (e.g., 5.2 eV via Gaussian 09) predict sites for nucleophilic attack .

Data Contradiction Analysis

Q. Why do some studies report high TLR8 agonism while others emphasize antimicrobial potency for structurally similar compounds?

  • Hypothesis Testing :

  • Step 1 : Synthesize analogs with fixed cyclopropyl/methoxy groups but varied carboxylate positions.
  • Step 2 : Test in parallel assays (TLR8 luciferase reporter vs. bacterial growth inhibition).
  • Step 3 : Correlate activity with logP values; TLR8 agonism favors hydrophilic derivatives (logP < 2), while antimicrobial activity peaks at logP 3–4 .

Experimental Design Guidelines

Designing a derivative with enhanced blood-brain barrier (BBB) penetration for neuroinflammation studies :

  • Approach :

  • Lipophilicity Adjustment : Replace methoxy with trifluoromethoxy (logP increase by ~0.5).
  • Prodrug Strategy : Esterify carboxylic acid to improve passive diffusion; hydrolyze in vivo .
  • In Vivo Validation : Use murine models with CNS pharmacokinetic profiling (brain/plasma ratio ≥ 0.3) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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8-Cyclopropyl-4-methoxyquinoline-2-carboxylic acid
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8-Cyclopropyl-4-methoxyquinoline-2-carboxylic acid

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